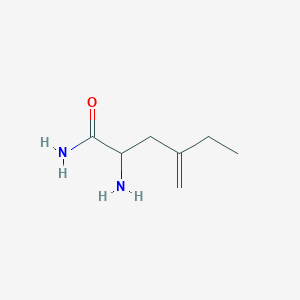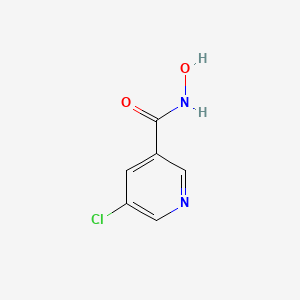
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL is an organic compound with the molecular formula C₉H₁₉NO. It is a cyclohexyl derivative with an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-methylcyclohexyl)ethan-1-OL typically involves the reduction of a precursor compound. One common method involves the reduction of 1-cyano-4-methylcyclohexane using a Co-NiO dual catalyst under hydrogen gas at elevated temperatures and pressures. The reaction is carried out at temperatures between 80-140°C and pressures of 0.1-0.5 MPa. After the reaction, the product is purified through crystallization and vacuum filtration .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Amino-4-methylcyclohexyl)ethan-1-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
2-(2-(Methylamino)ethoxy)ethan-1-OL: A related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and cyclohexyl structure. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile in various chemical and biological contexts.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
2-(1-amino-4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(10,5-3-8)6-7-11/h8,11H,2-7,10H2,1H3 |
InChIキー |
AWEZKIMZVWLYBF-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
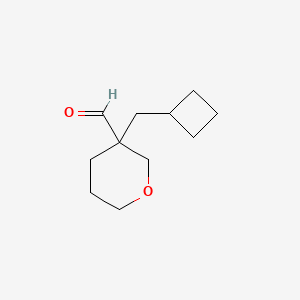
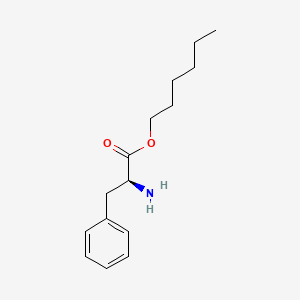
![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)
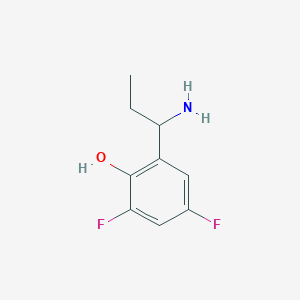
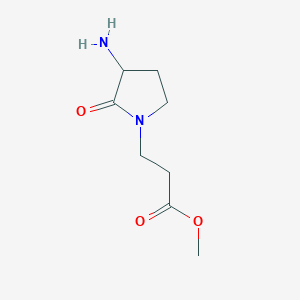

![2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)


